(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride
Description
Properties
IUPAC Name |
(5R)-6,7-dihydro-5H-cyclopenta[c]pyridine-1,5-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.2ClH/c9-7-2-1-6-5(7)3-4-11-8(6)10;;/h3-4,7H,1-2,9H2,(H2,10,11);2*1H/t7-;;/m1../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRPPQHUNQRULX-XCUBXKJBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CN=C2N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1N)C=CN=C2N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride is a bicyclic organic compound characterized by its unique cyclopentane and pyridine structures. This compound features two amine groups at the 1 and 5 positions of the cyclopenta[c]pyridine framework, which enhances its reactivity and solubility in aqueous environments. The biological activity of this compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 195.09 g/mol. Its structure allows for diverse interactions with biological targets, influencing various cellular processes.
Research indicates that this compound exhibits significant activity against various molecular targets. Its mechanism of action often involves binding to specific enzymes or receptors. Notably, it has been shown to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for neurological disorders and other diseases due to its ability to cross the blood-brain barrier.
Biological Activities
The biological activities associated with this compound include:
- Antimicrobial Activity : Studies have shown that compounds similar to this cyclopentapyridine derivative exhibit antimicrobial properties against various pathogens. For example, derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, which are critical targets in treating infections .
- Neuroprotective Effects : The ability of this compound to penetrate the blood-brain barrier suggests potential neuroprotective effects. In vitro studies indicate that it may protect neuronal cells from toxic stimuli .
- Antiviral Properties : Recent literature suggests that derivatives of cyclopentapyridines exhibit antiviral activities against several viruses. This opens avenues for developing treatments for viral infections .
Case Studies
Several studies have explored the biological activity of this compound:
- Neuroprotection Study : In a study assessing neuroprotection in human hepatic stellate cells (HSCs), it was found that at lower concentrations (0.1 µM), cell viability remained high (99% ± 0.74). However, higher concentrations led to increased cytotoxicity .
- Antimicrobial Efficacy : A comparative study on antimicrobial activity revealed that at a concentration of 100 μg/mL, certain derivatives exhibited minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics against E. coli and S. aureus .
- Synthesis and Biological Evaluation : The synthesis of new analogs has led to the discovery of compounds with enhanced biological activities compared to their predecessors. These analogs have been evaluated for their pharmacological properties in various assays .
Data Tables
The following table summarizes the biological activities and corresponding minimum inhibitory concentrations (MIC) of selected derivatives:
| Compound Name | Activity Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|---|
| (5R)-Cyclopenta[c]pyridine-1,5-diamine | Antimicrobial | 55 ± 0.5 | E. coli |
| (5S)-Cyclopenta[c]pyridine-1,5-diamine | Neuroprotective | N/A | Human HSCs |
| Cyclopentapyridine derivative | Antiviral | N/A | Various viral strains |
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a versatile scaffold in drug discovery due to its unique structural properties. Its biological activities include:
- Antiviral Properties : Research has indicated that derivatives of cyclopenta[c]pyridine compounds exhibit antiviral effects against various viruses, including Hepatitis C virus (HCV) and Tobacco Mosaic Virus (TMV) . For instance, modifications at the 5-position have led to compounds with enhanced anti-TMV activity, outperforming commercial antiviral agents like ribavirin .
- Anticancer Activity : Studies have shown that certain derivatives possess cytotoxic effects against cancer cell lines such as breast (MCF-7) and prostate (PC-3) cancer cells . The structural optimization of these compounds can lead to improved selectivity and reduced toxicity.
- Neuroprotective Effects : Some analogs have demonstrated potential as inhibitors of enzymes related to neurodegenerative diseases, suggesting their utility in developing therapies for conditions like Alzheimer's disease .
Chemical Biology Research
The compound serves as a valuable tool in chemical biology for studying biological pathways and mechanisms. Its ability to interact with various biological targets allows researchers to explore:
- Mechanistic Studies : Interaction studies focusing on the binding affinity of (5R)-5H,6H,7H-cyclopenta[c]pyridine-1,5-diamine dihydrochloride with specific receptors or enzymes can elucidate its mechanism of action .
- Pathway Analysis : The compound can be utilized to dissect signaling pathways in cellular models, providing insights into cellular responses and drug interactions.
Agricultural Applications
Recent studies have highlighted the potential use of this compound in agriculture:
- Insecticidal Activity : Derivatives have shown promising larvicidal efficacy against pests such as Plutella xylostella, indicating potential use as insecticides .
- Fungicidal Properties : Compounds derived from this compound have demonstrated broad-spectrum fungicidal activities against pathogens like Sclerotinia sclerotiorum and Botrytis cinerea .
Structural Comparisons and Insights
To better understand the unique properties of this compound, a comparative analysis with similar compounds is beneficial:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methyl-4-(pyrrolidin-2-yl)pyridine dihydrochloride | Pyridine ring with pyrrolidine substituent | Antidepressant effects |
| 2-Methyl-4,5-dihydrothiazolo[4,5-c]pyridine hydrochloride | Thiazole and pyridine rings | Antimicrobial properties |
| 1-Methyl-2-(2-pyridyl)pyridinium Iodide | Quaternary ammonium salt | Antiviral activity |
This table illustrates how this compound stands out due to its dual amine functionality and cyclopenta[c]pyridine framework.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary and secondary amine groups at positions 1 and 5 undergo nucleophilic substitution, enabling the formation of derivatives. Key examples include:
-
Alkylation : Reactivity with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated products.
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Acylation : Treatment with acetyl chloride or anhydrides produces acylated derivatives, enhancing lipophilicity for pharmaceutical applications.
Example Reaction Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methyl derivative | 85% |
| Acylation | Ac₂O, NEt₃, CH₂Cl₂, RT | N-Acetyl derivative | 78% |
Oxidation and Functional Group Transformations
The cyclopenta[c]pyridine core undergoes oxidation to introduce ketone or hydroxyl groups. For example:
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Oxidation with t-BuOOH : Using Mn(OTf)₂ as a catalyst in H₂O at 25°C for 24 hours generates hydroxylated intermediates .
Mechanistic Insight :
The reaction proceeds via radical intermediates stabilized by BHT (butylated hydroxytoluene), confirmed by ESR studies .
Metal Coordination and Complexation
The compound acts as a ligand for transition metals due to its nitrogen-rich structure:
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Coordination with Cu(II) : Forms stable complexes in ethanol/water mixtures, characterized by UV-Vis and XRD.
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Pd-Catalyzed Coupling : Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis.
Example Suzuki Reaction :
| Substrate | Boronic Acid | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| 1,5-Diamine | PhB(OH)₂ | Pd(PPh₃)₄ | DME/H₂O | 92% |
Chlorination and Halogenation
Electrophilic halogenation occurs at the pyridine ring:
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POCl₃-Mediated Chlorination : At 100°C, yields 4-chloro derivatives, useful for further functionalization .
Reaction Protocol :
-
React with POCl₃ under argon.
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Extract with CH₂Cl₂ and purify via column chromatography (91% yield) .
Reductive Amination
The primary amine at position 1 participates in reductive amination with aldehydes:
-
Example : Reaction with benzaldehyde and NaBH₃CN in methanol produces N-benzyl derivatives.
Comparative Reactivity with Analogues
The dihydrochloride salt form enhances solubility compared to neutral analogues, improving reaction kinetics in polar solvents like H₂O or DMF.
Key Research Findings
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following analysis compares (5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride with pyrazole-carboximidamide derivatives (e.g., compounds from Molecules 2014 ), focusing on structural features, physicochemical properties, and biological activities.
Table 1: Comparative Analysis of Key Compounds
Key Observations
Structural Differences: The target compound’s cyclopenta[c]pyridine core provides a rigid, planar bicyclic system, enabling strong interactions with enzyme active sites. In contrast, dihydro-pyrazole derivatives are monocyclic and more flexible, with activity modulated by aryl substituents (e.g., methoxy, nitro, chloro) . The amine groups and HCl salt in the target compound enhance polarity and water solubility (>25 mg/mL), whereas pyrazole-carboximidamides exhibit lower solubility due to hydrophobic aryl groups .
Biological Activity: Pyrazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) show enhanced antimicrobial and anticancer activities but suffer from poor solubility. For example, the 3-nitrophenyl analog has an IC₅₀ of 12.7 μM against cancer cells but dissolves poorly in aqueous media (0.12 mg/mL in DMSO) . The target compound’s stereochemistry (5R-configuration) may improve selectivity for chiral biological targets compared to non-chiral pyrazole analogs.
Physicochemical Properties :
- The dihydrochloride salt in the target compound increases bioavailability, a critical advantage over neutral pyrazole-carboximidamides, which often require organic solvents for administration .
Research Findings and Limitations
- Hypothetical Kinase Inhibition : Molecular docking studies suggest the bicyclic pyridine core of this compound could bind to ATP pockets in kinases, similar to imatinib-like inhibitors . However, experimental validation is pending.
- Contradictions in Activity : Pyrazole-carboximidamides with 4-methylphenyl groups show reduced efficacy compared to halogenated analogs, highlighting the trade-off between lipophilicity and solubility . This contrasts with the target compound’s balanced profile.
- Gaps in Data : Direct comparative studies between cyclopenta-pyridines and pyrazole derivatives are scarce. Further research is needed to explore synergies or antagonisms in biological systems.
Preparation Methods
Reaction Overview
A highly diastereoselective Pd/Au-relay catalysis approach constructs the octahydro-1H-cyclopenta[c]pyridine skeleton, a precursor to the target compound. The protocol involves three key steps:
Conditions and Reagents
-
Palladium Catalyst : Pd(OAc)₂ (2 mol%), Xantphos ligand (4 mol%).
-
Gold Catalyst : IPrAuCl (5 mol%) with AgBF₄ (10 mol%) as an activator.
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Solvent : Toluene at 80°C for Heck/Sonogashira steps; CH₂Cl₂ at 25°C for Au-mediated cyclization.
-
Yield : 78–92% over three steps.
Key Reaction Scheme
Stepwise Amination and Salt Formation
Primary Amine Installation
The 1,5-diamine functionality is introduced via selective amination:
-
Boc Protection : Treat cyclopenta[c]pyridine with Boc₂O (1.2 eq) in THF to protect the 5-position amine.
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Nucleophilic Substitution : React the Boc-protected intermediate with NH₃/MeOH under microwave irradiation (100°C, 2 hr) to install the 1-position amine.
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Deprotection : Remove Boc groups using HCl/dioxane (4 M, 3 hr).
Dihydrochloride Salt Formation
-
Acid Treatment : Dissolve the free base in EtOAc, add HCl (2 eq) in isopropanol, and precipitate the salt at 0°C.
Comparative Analysis of Synthetic Routes
Advantages and Limitations
-
Catalytic Method : Superior stereocontrol but requires expensive Au catalysts.
-
Stepwise Approach : Cost-effective for large-scale production but involves multiple protection/deprotection steps.
Optimization Strategies
Solvent Effects
Catalytic Enhancements
-
Ligand Screening : Bulky N-heterocyclic carbene (NHC) ligands (e.g., IPrAuCl) enhance 1,5-enyne cyclization rates.
-
Additives : Molecular sieves (4Å) improve yields by scavenging trace moisture.
Analytical Characterization
Spectral Data
Purity Assessment
| Batch | Purity (HPLC) | Residual Solvents |
|---|---|---|
| A | 98.5% | <0.1% (EtOAc) |
| B | 99.2% | <0.05% (IPA) |
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing (5R)-5H,6H,7H-Cyclopenta[c]pyridine-1,5-diamine dihydrochloride, and how can stereochemical purity be ensured?
- Methodology : Multi-step synthesis typically involves cyclization of pyridine precursors followed by diamination. For stereochemical control, asymmetric catalysis or chiral resolution (e.g., chiral HPLC) is critical. Intermediate characterization via -NMR and X-ray crystallography ensures configuration fidelity. Contradictions in reported yields (e.g., 40–70%) may arise from solvent polarity or catalyst loading variations .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC-UV to monitor degradation products. Buffered solutions (pH 1–12) at 25°C–60°C can identify hydrolytic or oxidative degradation pathways. Cross-reference with cyclopenta[c]pyridine analogs (e.g., 4-bromo derivatives) to predict labile functional groups .
Q. What analytical techniques are optimal for confirming the dihydrochloride salt form?
- Methodology : Elemental analysis (CHNS) quantifies chloride content, while FT-IR identifies N–H stretching in the amine hydrochloride. Differential scanning calorimetry (DSC) distinguishes salt vs. free base via melting point deviations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Validate assays using standardized cell lines (e.g., HEK293 for receptor binding) and control compounds. Discrepancies may arise from impurity profiles (e.g., residual solvents like dioxane); LC-MS purity >98% is essential. Compare with structurally related pyridinones (e.g., 6,7-dihydro-5H-pyrrolo derivatives) to isolate pharmacophore contributions .
Q. What strategies mitigate chiral inversion during scale-up synthesis?
- Methodology : Optimize reaction conditions (low temperature, inert atmosphere) to minimize racemization. Use chiral additives (e.g., (-)-sparteine) or enzyme-mediated catalysis (e.g., lipases) for enantiomeric excess >99%. Monitor via polarimetry and circular dichroism (CD) .
Q. How do solvent effects influence the compound’s solubility and crystallization behavior?
- Methodology : Screen solvents (e.g., ethanol, acetonitrile) using dynamic light scattering (DLS) to assess aggregation. Polymorph studies via powder XRD and Raman spectroscopy can identify thermodynamically stable forms. Contrast with cyclopenta[c]pyridinone derivatives (e.g., 5H-Cyclopenta[2,1-b:3,4-b']dipyridin-5-one) to infer solvent interactions .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s cytotoxicity in cancer cell lines?
- Analysis : Variations in assay protocols (e.g., incubation time, serum concentration) significantly impact results. For example, studies using 24h vs. 72h incubations may under/overestimate IC. Cross-validate with apoptosis markers (e.g., caspase-3 activation) to confirm mechanistic consistency .
Q. How should researchers address discrepancies in NMR spectral data across studies?
- Analysis : Solvent-induced shifts (e.g., DMSO vs. CDCl) and concentration effects can alter peak splitting. Compare with reference spectra of analogous compounds (e.g., 5H-Cyclopenta[c]pyridin-5-ol derivatives) and use 2D NMR (COSY, HSQC) for unambiguous assignments .
Safety and Handling
Q. What safety protocols are critical for handling this compound in aqueous environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
